molecular formula C9H12N2O B3242556 1-(Pyridin-3-yl)pyrrolidin-3-ol CAS No. 1521927-77-4

1-(Pyridin-3-yl)pyrrolidin-3-ol

Cat. No. B3242556
CAS RN: 1521927-77-4
M. Wt: 164.2 g/mol
InChI Key: JODCYFSRILIGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Pyridin-3-yl)pyrrolidin-3-ol” is a chemical compound with the molecular weight of 164.21 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-yl)pyrrolidin-3-ol” is represented by the InChI code 1S/C9H12N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h1-2,4,6,9,12H,3,5,7H2 . This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Pyridin-3-yl)pyrrolidin-3-ol” are not detailed in the literature, pyrrolidine derivatives are known to undergo various chemical reactions . For instance, they can efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

properties

IUPAC Name

1-pyridin-3-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h1-2,4,6,9,12H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODCYFSRILIGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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